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Compound of Interest

Compound Name: 4-Nitrocyclohex-1-ene

Cat. No.: B15490614

A Comparative Crystallographic Analysis of
Dinitrobenzene Isomers

A detailed examination of the solid-state structures of meta- and para-dinitrobenzene, offering
insights into the influence of substituent position on molecular geometry and crystal packing.

For researchers and professionals in the fields of crystallography, materials science, and drug
development, understanding the three-dimensional structure of molecules is paramount. X-ray
crystallography stands as the definitive technique for elucidating the precise arrangement of
atoms in a crystalline solid. This guide provides a comparative analysis of the crystal structures
of two isomers of dinitrobenzene: meta-dinitrobenzene (m-dinitrobenzene) and para-
dinitrobenzene (p-dinitrobenzene). While sharing the same chemical formula, their distinct
substitution patterns lead to significant differences in their crystallographic parameters and
molecular conformations.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for m-dinitrobenzene and p-
dinitrobenzene, providing a quantitative basis for comparison.
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Parameter meta-Dinitrobenzene para-Dinitrobenzene
Chemical Formula CeHaN204 CeHaN204
Crystal System Orthorhombic Monoclinic
Space Group Pbn P1l2i/n1

a=133A b=141A,c=

a=10.941 A b=5.3813A, c

Cell Lengihis 3.80 A =5.6684 A

Cell Angles a=pB=y=90° a=90° 3=92.116° vy =90°
Unit Cell Volume 7125 A3 333.9 As

Molecules per Unit Cell (2) 4 2

Structural Insights

The crystallographic data reveals significant differences in the packing of m-dinitrobenzene and

p-dinitrobenzene molecules in the solid state. The higher symmetry of the p-dinitrobenzene

molecule allows for a more compact packing arrangement, as reflected in its smaller unit cell

volume.

A key structural feature of both isomers is the orientation of the nitro groups relative to the

benzene ring. In both m-dinitrobenzene and p-dinitrobenzene, the nitro groups are twisted out

of the plane of the aromatic ring.[1] This non-planarity is a result of steric hindrance between

the oxygen atoms of the nitro group and the adjacent hydrogen atoms on the benzene ring. In

the case of p-dinitrobenzene, the two nitro groups are twisted by approximately 11-12 degrees

with respect to the plane of the benzene ring.[1]

Selected Bondlengths ===

Bond meta-Dinitrobenzene (A)

C-N 1.54[2]

N-O 1.20[2]
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Note: More detailed and recent bond length and angle data would be available in the full
crystallographic information files (CIFs).

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of a crystal structure using single-crystal X-ray diffraction is a multi-step
process that requires careful sample preparation and data analysis. The following is a
generalized protocol for a typical experiment.

o Crystal Growth and Selection: High-quality single crystals of the compound of interest are
grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
A suitable crystal, typically 0.1-0.3 mm in size and free of defects, is selected under a
microscope.

» Mounting: The selected crystal is mounted on a goniometer head, often using a
cryoprotectant to prevent damage from the X-ray beam and low temperatures.

o Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low
temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated
with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns
are collected by a detector.

o Data Processing: The collected diffraction images are processed to determine the unit cell
parameters, space group, and the intensities of the diffracted X-ray reflections.

o Structure Solution and Refinement: The processed data is used to solve the crystal structure,
which involves determining the initial positions of the atoms in the unit cell. This initial model
is then refined against the experimental data to obtain a final, accurate three-dimensional
structure.

Visualizing the Workflow and Structural Differences

To better understand the experimental process and the structural nuances of the
dinitrobenzene isomers, the following diagrams have been generated.
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General Workflow of Single-Crystal X-ray Crystallography
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A flowchart illustrating the major steps in a single-crystal X-ray diffraction experiment.
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Structural Comparison of Dinitrobenzene Isomers

meta-Dinitrobenzene para-Dinitrobenzene
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A diagram highlighting the different crystal systems and space groups of the two dinitrobenzene
isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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